molecular formula C6H12ClF2N B13539233 2,2-difluoro-N-methylcyclopentan-1-aminehydrochloride

2,2-difluoro-N-methylcyclopentan-1-aminehydrochloride

Cat. No.: B13539233
M. Wt: 171.61 g/mol
InChI Key: IVKBGQOVNPRIAJ-UHFFFAOYSA-N
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Description

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of two fluorine atoms, a methyl group, and an amine group attached to a cyclopentane ring, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride typically involves the fluorination of a cyclopentane derivative followed by amination and methylation steps. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-1-methylcyclopentan-1-amine hydrochloride
  • 2,2-difluoro-N-ethylcyclopentan-1-amine hydrochloride
  • 2,2-difluoro-N-methylcyclohexan-1-amine hydrochloride

Uniqueness

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

2,2-difluoro-N-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c1-9-5-3-2-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H

InChI Key

IVKBGQOVNPRIAJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1(F)F.Cl

Origin of Product

United States

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